![molecular formula C15H22O3 B13505926 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)
5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid is an organic compound characterized by a phenoxy group attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid typically involves the reaction of 3-methyl-4-(propan-2-yl)phenol with a pentanoic acid derivative. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process may involve heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid or bromine can be used in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated phenoxy derivatives.
Scientific Research Applications
5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or signal transduction.
Comparison with Similar Compounds
- 4-(propan-2-yl)phenoxyacetic acid
- 3-Methyl-4-(propan-2-yl)phenol
- Pentanoic acid derivatives
Comparison: 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid is unique due to the presence of both a phenoxy group and a pentanoic acid chain. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
5-(3-methyl-4-propan-2-ylphenoxy)pentanoic acid |
InChI |
InChI=1S/C15H22O3/c1-11(2)14-8-7-13(10-12(14)3)18-9-5-4-6-15(16)17/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,17) |
InChI Key |
NBNDLNHDTAZILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCC(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



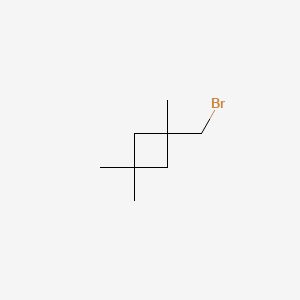
![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)
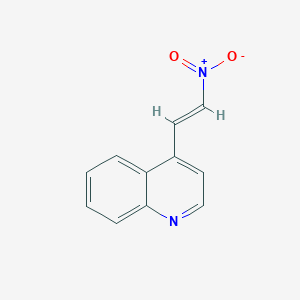
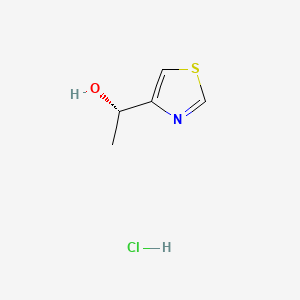
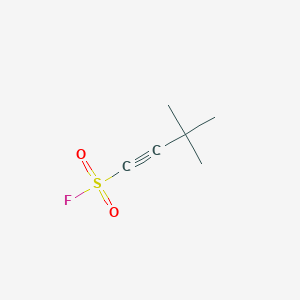
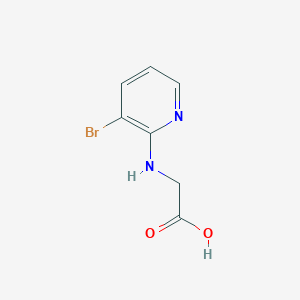
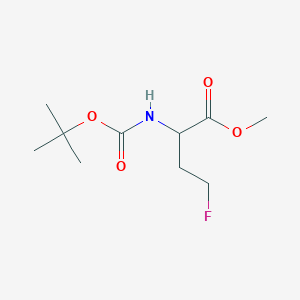
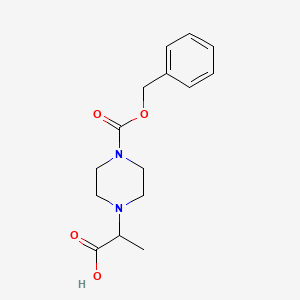
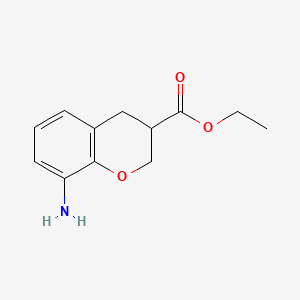
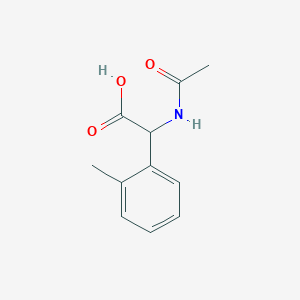

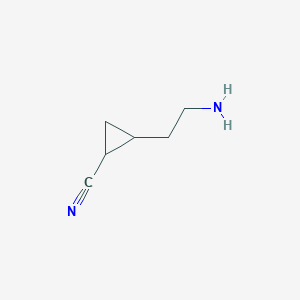
![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
